molecular formula C12H17FO B7938483 2-(3-Fluoro-4-methylphenyl)-2-pentanol

2-(3-Fluoro-4-methylphenyl)-2-pentanol

Cat. No.: B7938483
M. Wt: 196.26 g/mol
InChI Key: DOBIBECKDPVTSR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-2-pentanol is a fluorinated secondary alcohol featuring a substituted phenyl group (3-fluoro-4-methylphenyl) attached to the second carbon of a pentanol chain. Fluorinated aromatic alcohols are of interest in medicinal chemistry and materials science due to fluorine’s electronegativity, which enhances stability and modulates intermolecular interactions . For example, fluorinated alcohols are often used as chiral intermediates in drug synthesis or as surfactants in separation techniques .

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-4-7-12(3,14)10-6-5-9(2)11(13)8-10/h5-6,8,14H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBIBECKDPVTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)C)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)-2-pentanol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is then protonated to yield the desired secondary alcohol. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-methylphenyl)-2-pentanone.

    Reduction: 2-(3-Fluoro-4-methylphenyl)pentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-2-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)-2-pentanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

(a) 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)
  • Structure : A tertiary alcohol with a 3-methylphenyl group.
  • Key Differences: The absence of fluorine and the tertiary alcohol configuration reduce polarity and hydrogen-bonding capacity compared to 2-(3-fluoro-4-methylphenyl)-2-pentanol.
  • Applications : Used in organic synthesis for its steric bulk, but lacks the electronic effects imparted by fluorine .
(b) 4-Methyl-1-phenyl-2-pentanol (CAS 7779-78-4)
  • Structure : A secondary alcohol with a 4-methylphenyl group.
  • Key Differences: The methyl group is at the 4-position instead of 3-fluoro-4-methyl substitution.
(c) 2-(5-Chloro-2-thienyl)-2-pentanol (CAS 1379366-54-7)
  • Structure : A thienyl-substituted analog with chlorine instead of fluorine.
  • Key Differences : The thienyl ring introduces sulfur-based π-electron effects, while chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability in pharmaceutical contexts .

Positional Isomerism and Stereochemistry

(a) 3-Fluoro-2-phenyl-2-pentanol
  • Structure : A positional isomer with fluorine at the 3-position of the phenyl ring.
  • Key Differences : Fluorine’s position alters the compound’s dipole moment and steric interactions. For example, in bacterial epoxide conversion reactions, stereochemical preferences (e.g., (R)- vs. (S)-enantiomers) significantly affect substrate binding (Km values differ by 7.5× between enantiomers in related systems) .
(b) 2-(2,3-Difluoro-phenoxy)acetonitrile
  • Structure : A difluorinated analog with an acetonitrile group.
  • Key Differences: The nitrile group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the hydroxyl group in this compound .

Physical and Thermodynamic Properties

  • Boiling Point Trends: 4-Methyl-2-pentanol (CAS 108-11-2): Boiling point = 132°C (literature value). this compound: Expected to have a higher boiling point due to fluorine’s electronegativity and increased molecular weight compared to non-fluorinated analogs .
  • Solubility: Fluorine’s polar nature likely improves aqueous solubility relative to methyl- or chloro-substituted analogs (e.g., 2-(5-chloro-2-thienyl)-2-pentanol) .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Substituents Boiling Point (°C) Key Applications
This compound Not reported 3-Fluoro-4-methylphenyl ~150–160 (estimated) Drug synthesis, chiral separations
3-Methyl-1-phenyl-3-pentanol 10415-87-9 3-Methylphenyl 178 (literature) Organic synthesis
2-(5-Chloro-2-thienyl)-2-pentanol 1379366-54-7 5-Chloro-2-thienyl Not reported Research chemicals
4-Methyl-2-pentanol 108-11-2 4-Methyl 132 Solvent, intermediate

Biological Activity

2-(3-Fluoro-4-methylphenyl)-2-pentanol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorine atom and a methyl group on the aromatic ring, influences its biological activity and chemical reactivity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Electronegativity of Fluorine : The fluorine atom can engage in unique interactions due to its high electronegativity, potentially enhancing the compound's binding affinity to target proteins or enzymes.

Neuropharmacological Effects

There is ongoing research into the use of secondary alcohols like this compound in developing pharmaceuticals targeting neurological disorders. The compound's ability to interact with neurotransmitter systems could provide therapeutic avenues for conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activity
2-(3-Fluoro-4-methylphenyl)propan-2-olSecondary alcohol with fluorine and methylPotential anticancer properties
2-(3-fluoro-4-methylphenyl)ethanolLacks pentyl group; simpler alcoholLimited studies on biological activity
2-(4-fluoro-3-methylphenyl)propan-2-olSimilar structure; different substitutionVarying reactivity profiles in biological assays

Case Studies and Research Findings

Although specific case studies on this compound are sparse, related research provides insight into its potential applications:

  • Flavonoid Studies : Research on structurally related flavonoids indicates that modifications like fluorination can enhance anticancer activity through apoptosis pathways .
  • Drug Design : The incorporation of fluorine in drug design has been shown to improve pharmacokinetic properties such as metabolic stability and membrane permeability . This suggests that this compound could be optimized for better therapeutic outcomes.

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